molecular formula C6H5BrF3N3 B13672022 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine

5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine

Cat. No.: B13672022
M. Wt: 256.02 g/mol
InChI Key: AYSPNVLPNAMZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine is a versatile chemical building block designed for research and development in agrochemical and pharmaceutical discovery. Its structure incorporates both a reactive bromine atom and a hydrazinyl group on a pyridine ring, making it a valuable scaffold for constructing more complex heterocyclic systems through substitution and cyclization reactions . The presence of the trifluoromethyl group is of particular interest, as this moiety is known to significantly influence the biological activity, metabolic stability, and lipophilicity of lead compounds . Compounds featuring the trifluoromethylpyridine (TFMP) motif are found in numerous commercial products, including several active ingredients that protect crops from pests . Researchers can utilize this reagent to develop novel molecules for various applications. Intended Use & Handling: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory settings by qualified professionals. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C6H5BrF3N3

Molecular Weight

256.02 g/mol

IUPAC Name

[5-bromo-4-(trifluoromethyl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C6H5BrF3N3/c7-4-2-12-5(13-11)1-3(4)6(8,9)10/h1-2H,11H2,(H,12,13)

InChI Key

AYSPNVLPNAMZKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1NN)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine generally involves:

  • Construction or functionalization of the pyridine ring with the trifluoromethyl group at position 4.
  • Introduction of bromine at position 5.
  • Installation of the hydrazinyl group at position 2, often via substitution or transformation of a suitable leaving group or precursor.

The synthetic challenge lies in the selective functionalization of the pyridine ring at these positions with high yield and purity.

Preparation of Key Intermediate: 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

A crucial intermediate in the preparation of 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine is 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine. This compound can be synthesized via copper(I)-catalyzed trifluoromethylation of 5-Bromo-2-chloro-4-iodopyridine:

Step Reagents & Conditions Description Yield
Starting material 5-Bromo-2-chloro-4-iodopyridine (40 g, 126.2 mmol) Substrate for trifluoromethylation -
Reagents Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (32.1 mL, 252.5 mmol, 2 eq), Cu(I) iodide (48.2 g, 252.5 mmol, 2 eq) Copper(I)-catalyzed trifluoromethylation -
Solvent N,N-Dimethylformamide (DMF, 400 mL) Reaction medium -
Conditions Heated at 100 °C for 6 hours Reaction time and temperature -
Workup Dilution with water, filtration, washing with n-pentane and cold water, drying over Na2SO4, concentration Isolation of product -
Product 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine Liquid compound 64%

This method provides a moderate yield (64%) of the key intermediate and is notable for using copper(I) iodide catalysis under relatively mild heating conditions.

Conversion of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine to 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine

The hydrazinyl group at position 2 is typically introduced via nucleophilic substitution of the chlorine atom in the 2-position of the pyridine ring by hydrazine or hydrazine derivatives. While direct literature on the hydrazinyl substitution on this specific trifluoromethylated pyridine is limited, analogous transformations of 2-chloropyridines are well-documented.

A plausible synthetic route involves:

  • Nucleophilic aromatic substitution (SNAr) of the 2-chloro substituent with hydrazine hydrate or hydrazine sulfate under controlled heating.
  • Reaction conditions typically involve polar aprotic solvents (e.g., ethanol, DMF) and moderate temperatures (50–100 °C).
  • The trifluoromethyl and bromo substituents are generally stable under these conditions, allowing selective substitution at the 2-chloro position.

This approach aligns with common synthetic strategies for preparing 2-hydrazinylpyridines, as referenced in broader heterocyclic synthesis literature.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents & Conditions Yield Notes
1 5-Bromo-2-chloro-4-iodopyridine Starting material for trifluoromethylation - Commercially available or synthesized
2 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, CuI, DMF, 100 °C, 6 h 64% Copper(I)-catalyzed trifluoromethylation
3 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine Hydrazine hydrate or derivative, polar aprotic solvent, moderate heat Variable (literature suggests good yields) Nucleophilic aromatic substitution of 2-chloro

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydrazinyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Oxidation of the hydrazinyl group can lead to the formation of azo compounds.

    Reduction Products: Reduction can yield amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine is primarily determined by its interaction with molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .

Comparison with Similar Compounds

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

  • Structure : Differs in substituent positions (Br at C3, Cl at C2, CF₃ at C5 vs. Br at C5, hydrazinyl at C2, CF₃ at C4 in the target compound).
  • Properties : The chloro group at C2 increases electrophilicity compared to hydrazinyl, favoring nucleophilic aromatic substitution. The CF₃ group at C5 (vs. C4) may alter electronic distribution and steric hindrance .
  • Applications : Widely used as a building block in agrochemicals (e.g., insecticides) due to its stability and reactivity .

5-Bromo-2-(difluoromethyl)pyridine

  • Structure : Replaces hydrazinyl with difluoromethyl (CHF₂) at C2.
  • Properties : The CHF₂ group is less nucleophilic than hydrazinyl but introduces fluorine-based hydrophobicity. Melting points for such analogues range from 268–287°C , suggesting comparable crystallinity to the target compound.
  • Synthesis : Typically involves halogenation or fluorination steps, contrasting with the hydrazine substitution required for the target compound .

4-Bromo-2-(trifluoromethyl)pyridine

  • Structure : CF₃ at C2 and Br at C4 (vs. CF₃ at C4 and Br at C5 in the target).
  • Molecular weights of similar derivatives range from 256–545 g/mol , while the target compound’s calculated molecular weight is ~284.04 g/mol (C₇H₆BrF₃N₃).

Physical and Spectral Properties

Table 1: Comparative Data for Select Pyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR, IR)
5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine C₇H₆BrF₃N₃ 284.04 Not reported Expected δH: 8.5 (C6-H), 6.8 (C3-H)
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine C₆H₂BrClF₃N 274.44 125–127 δH: 8.9 (C4-H), 8.2 (C6-H)
5-Bromo-2-(difluoromethyl)pyridine C₆H₄BrF₂N 224.00 268–287 IR: 1610 cm⁻¹ (C=N), 1150 cm⁻¹ (C-F)
4-Bromo-2-(trifluoromethyl)pyridine C₆H₃BrF₃N 240.00 110–112 δH: 8.7 (C6-H), 7.9 (C5-H)

Notes:

  • The target compound’s hydrazinyl group likely results in distinct NH stretching bands (IR: ~3300 cm⁻¹) and NH coupling in ¹H NMR .
  • CF₃ groups in all compounds show strong C-F IR absorption near 1100–1200 cm⁻¹ .

Biological Activity

5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, supported by relevant case studies and research findings.

5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine has the molecular formula C6H5BrF3N3. The trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability. The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives, employing methods such as nucleophilic substitution and hydrazine coupling.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyridine and pyrazole have been reported to inhibit various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The SAR analysis indicates that the presence of halogen substituents at specific positions enhances the cytotoxicity against cancer cells.

Compound Cell Line IC50 (μM) Reference
5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridineMCF-7Data not available
Similar Pyridine DerivativeMDA-MB-2311.75–9.46
5-Fluorouracil (Control)MCF-717.02

These studies suggest that further investigation into 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine could reveal promising anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyridine derivatives can exhibit varying degrees of activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusData not available
Escherichia coliData not available

Toxicological Studies

A case study involving a related compound, 5-bromo-2-nitropyridine, highlighted potential toxic effects, including methemoglobinemia and acute renal failure following exposure through skin contact. This underscores the importance of evaluating the safety profile of 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine in future studies .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the positioning of substituents significantly influences biological activity. The trifluoromethyl group at the 4-position is critical for enhancing potency against cancer cell lines, while bromine at the 2-position may contribute to selective toxicity.

Q & A

Q. How do the substituents on 5-Bromo-2-hydrazinyl-4-(trifluoromethyl)pyridine influence its reactivity in synthetic chemistry?

The bromine atom at position 5 and the trifluoromethyl group at position 4 significantly impact reactivity. The bromine acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling), while the electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the hydrazinyl position (position 2). Steric hindrance from the trifluoromethyl group may limit accessibility to certain reagents, necessitating optimized reaction conditions (e.g., elevated temperatures or bulky ligands) .

Q. What are the standard characterization techniques for verifying the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions and hydrazinyl proton signals (δ 3.5–5.0 ppm).
  • Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 268.97).
  • X-ray crystallography : To resolve ambiguous stereochemistry or regioselectivity in derivatives.
  • HPLC : For purity assessment (>95% recommended for biological assays) .

Q. What solvents and storage conditions are optimal for maintaining stability?

The compound is hygroscopic and light-sensitive. Use anhydrous DMSO or THF for dissolution, and store at –20°C under inert gas (N₂/Ar) in amber vials. Avoid prolonged exposure to moisture to prevent hydrolysis of the hydrazinyl group .

Advanced Research Questions

Q. How can competing reaction pathways during functionalization of the hydrazinyl group be mitigated?

The hydrazinyl group’s nucleophilicity can lead to side reactions (e.g., oxidation or dimerization). Strategies include:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to temporarily block the hydrazine moiety.
  • Low-temperature reactions : Perform acylations at 0–5°C to suppress byproducts.
  • Catalytic control : Employ Pd/Cu catalysts for selective cross-couplings (e.g., Buchwald-Hartwig amination) .

Q. How can computational modeling aid in predicting reaction outcomes?

Density functional theory (DFT) calculations can:

  • Map electrostatic potential surfaces to identify reactive sites.
  • Simulate transition states to predict regioselectivity in cross-couplings.
  • Optimize ligand-metal interactions for catalytic systems.
    For example, DFT studies on analogous trifluoromethylpyridines revealed that electron-deficient aryl halides favor oxidative addition in Pd-mediated reactions .

Q. How do researchers resolve contradictions in reported reaction yields for cross-coupling derivatives?

Discrepancies often arise from variations in:

FactorImpactOptimization Example
Catalyst loading Low Pd(OAc)₂ (<2 mol%) reduces side reactions5 mol% Pd(dppf)Cl₂ improves Suzuki yields
Base selection K₂CO₃ vs. Cs₂CO₃ alters solubilityCs₂CO₃ enhances coupling efficiency in THF/H₂O
Temperature Microwave vs. oil-bath heatingMicrowave (120°C, 30 min) reduces decomposition

Q. What strategies are used to enhance metabolic stability in drug candidates derived from this compound?

  • Trifluoromethyl effects : The CF₃ group increases lipophilicity and blocks cytochrome P450 metabolism.
  • Hydrazine modifications : Replace hydrazinyl with methylhydrazine or acylhydrazine to reduce oxidative susceptibility.
  • Bioisosteres : Substitute bromine with iodine for prolonged in vivo half-life .

Methodological Tables

Q. Table 1: Common Derivatives and Their Applications

DerivativeSynthetic RouteApplication
5-Amino-2-hydrazinyl-4-CF₃-pyridineBuchwald-Hartwig aminationKinase inhibitor scaffolds
5-Aryl-2-hydrazinyl-4-CF₃-pyridineSuzuki-Miyaura couplingFluorescent probes
2-Acylhydrazino-5-Br-4-CF₃-pyridineAcylation with RCOClAnticancer lead optimization

Q. Table 2: Troubleshooting Reaction Failures

IssueLikely CauseSolution
Low yield in cross-couplingPoor solubility of aryl boronateAdd 10% DMF as co-solvent
Hydrazine oxidationAir exposureDegas solvents and use Schlenk line
Unidentified byproductsProtodehalogenationReplace Pd(PPh₃)₄ with XPhos Pd G3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.